(4-Bromo-3-methylphenyl)thiourea
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Overview
Description
(4-Bromo-3-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H9BrN2S. This compound is a derivative of thiourea, where the hydrogen atoms are substituted with a 4-bromo-3-methylphenyl group. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Bromo-3-methylphenyl)thiourea can be synthesized through a condensation reaction between 4-bromo-3-methylaniline and thiocarbamoyl chloride. The reaction typically occurs in an aqueous medium, often facilitated by a base such as sodium hydroxide. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenylthioureas depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. In coordination chemistry, the compound acts as a ligand, binding to metal ions and altering their reactivity. The bromine atom in the phenyl ring can participate in halogen bonding, further modulating the compound’s interactions .
Comparison with Similar Compounds
- 1-(4-Chloro-3-methylphenyl)thiourea
- 1-(4-Fluoro-3-methylphenyl)thiourea
- 1-(4-Iodo-3-methylphenyl)thiourea
Comparison: (4-Bromo-3-methylphenyl)thiourea is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative exhibits different reactivity patterns, particularly in substitution reactions. The size and electronegativity of the bromine atom also influence the compound’s biological activity and coordination behavior .
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOOLCWORPVHEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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